Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate is a chemical compound belonging to the thiazole family, characterized by its sulfur and nitrogen-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorothiazole with pyrimidin-2-ylsulfanyl chloride in the presence of a base, followed by esterification with methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced thiazole derivatives.
Substitution: Generation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that thiazole derivatives exhibit various biological activities, including antimicrobial and antifungal properties. Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate is being studied for its potential use in developing new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antitumor and anti-inflammatory agents. Its ability to interact with biological targets makes it a candidate for further drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate: is structurally similar to other thiazole derivatives, such as Methyl 4-chloro-2-(pyridin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate and Methyl 4-chloro-2-(thiazol-2-ylsulfanyl)-1,3-thiazole-5-carboxylate.
Uniqueness: What sets this compound apart from its counterparts is its specific substitution pattern and the presence of the pyrimidin-2-ylsulfanyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-chloro-2-pyrimidin-2-ylsulfanyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2S2/c1-15-7(14)5-6(10)13-9(16-5)17-8-11-3-2-4-12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPAMEVLCADCHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)SC2=NC=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.